N-2-biphenylyl-2-thiophenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c18-21(19,16-11-6-12-20-16)17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGPWHYINLLTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Biphenylyl 2 Thiophenesulfonamide
Established Synthetic Pathways for N-2-biphenylyl-2-thiophenesulfonamide and its Core Scaffold
The traditional synthesis of this compound is a multi-step process that hinges on the reliable preparation of its constituent fragments—2-aminobiphenyl (B1664054) and a reactive 2-thiophenesulfonyl derivative—followed by their successful coupling.
Precursor Synthesis and Functional Group Introduction
The synthesis of the target compound fundamentally relies on the availability of two key precursors: 2-aminobiphenyl and 2-thiophenesulfonyl chloride.
2-Aminobiphenyl: This precursor provides the nitrogen atom for the sulfonamide bond. Its synthesis is typically achieved via cross-coupling reactions or the reduction of a corresponding nitro-compound. For instance, a Suzuki-Miyaura coupling between 2-nitrophenylboronic acid and a halobenzene, followed by reduction of the nitro group, yields the desired amine. Alternatively, Ullmann condensation or Buchwald-Hartwig amination reactions can be employed to form the biphenyl (B1667301) C-N bond.
2-Thiophenesulfonyl Chloride: This is the most common electrophilic partner for forming the sulfonamide linkage. The traditional and most widely used method for preparing sulfonyl chlorides involves the reaction of the corresponding sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). ucl.ac.uk The precursor, thiophene-2-sulfonic acid, can be prepared by the direct sulfonation of thiophene (B33073). It is crucial to control the reaction conditions to ensure regioselectivity for the 2-position, as thiophene is susceptible to reactions at multiple sites.
The introduction of functional groups onto the thiophene ring is a well-established field, allowing for the synthesis of a diverse library of derivatives. researchgate.netnih.gov
Advanced Sulfonamide Bond Formation Techniques
The formation of the S-N bond is the pivotal step in assembling this compound. While the classic reaction between a sulfonyl chloride and an amine is robust, several advanced techniques offer milder conditions, broader substrate scope, and improved efficiency. thieme-connect.com
One modern approach bypasses the often-unstable sulfonyl chloride intermediate. ucl.ac.uk A one-pot synthesis has been developed that converts aromatic carboxylic acids into sulfonyl chlorides, which are then immediately reacted with an amine in the same vessel to generate the sulfonamide. nih.govacs.org This method leverages copper ligand-to-metal charge transfer for the initial decarboxylative chlorosulfonylation. nih.govacs.org
Another innovative strategy involves the electrochemical oxidative coupling of amines and thiols, offering a highly efficient route to sulfonamides under mild conditions. acs.org This method demonstrates significant functional group tolerance, which would be advantageous for complex derivatives of the target molecule. acs.org Furthermore, direct coupling of sulfonic acids with amines can be achieved using activating agents, avoiding the need to first prepare the sulfonyl chloride. organic-chemistry.orgresearchgate.net
The table below summarizes various approaches to sulfonamide bond formation.
| Method | Reactants | Key Reagents/Conditions | Advantages |
| Traditional Method | 2-Thiophenesulfonyl chloride + 2-Aminobiphenyl | Pyridine or other base | Well-established, reliable |
| One-Pot Decarboxylative | Thiophene-2-carboxylic acid + 2-Aminobiphenyl | Copper catalyst, SO₂, chlorinating agent | Bypasses pre-functionalization of acid nih.govacs.org |
| Electrochemical Coupling | Thiophene-2-thiol + 2-Aminobiphenyl | Electrochemical cell, Nickel catalyst | Mild conditions, high functional group tolerance acs.org |
| Direct Sulfonic Acid Coupling | Thiophene-2-sulfonic acid + 2-Aminobiphenyl | TCT (2,4,6-trichloro- organic-chemistry.orgresearchgate.netscribd.com-triazine), Microwave | Avoids sulfonyl chloride isolation, rapid organic-chemistry.orgacs.org |
Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Thiophene Linkages (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming the C-C bond that defines the biphenyl unit or the aryl-thiophene linkage. nih.govyoutube.com This strategy can be applied at different stages of the synthesis.
Route A: Pre-assembly of the Biphenyl Moiety. In this approach, 2-aminobiphenyl is first synthesized via a Suzuki reaction between a phenylboronic acid and a 2-haloaniline (or vice-versa). The resulting amine is then coupled with 2-thiophenesulfonyl chloride.
Route B: Late-Stage Arylation. Alternatively, the aryl-thiophene linkage can be formed on a more complex intermediate. For example, a Suzuki coupling could be performed between 5-bromothiophene-2-sulfonamide (B1270684) and phenylboronic acid. An efficient palladium-catalyzed strategy for creating 2-(2'-biphenyl) structures through C-H activation has also been reported, offering a direct method for arylating an existing 2-phenyl group. nih.gov The synthesis of dibenzothiophenes from 2-biphenylyl disulfides via palladium-catalyzed C-H functionalization further highlights the power of this approach in forming bonds within the core scaffold. nih.govelsevierpure.com
The choice of catalyst, ligand, and base is critical for achieving high yields in these transformations. The table below illustrates a typical Suzuki-Miyaura coupling scheme.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | High |
Note: This table provides illustrative examples analogous to the synthesis of the target compound's scaffold. nih.gov
Development of Novel Synthetic Routes and Process Optimization
To meet the demands of modern chemical research, particularly for creating libraries of related compounds, synthetic routes are continuously optimized for speed, efficiency, and environmental impact.
Microwave-Assisted Synthesis and Parallel Library Production
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of sulfonamides is particularly amenable to this technology. A notable method involves the direct, microwave-assisted reaction of sulfonic acids or their sodium salts with amines. organic-chemistry.orgacs.org This process uses an activating agent and is often complete in minutes, compared to hours with conventional heating. organic-chemistry.orgscribd.com
The reaction typically proceeds in two microwave-irradiated steps:
Activation of the sulfonic acid with 2,4,6-trichloro- organic-chemistry.orgresearchgate.netscribd.com-triazine (TCT). organic-chemistry.orgresearchgate.net
Coupling of the activated intermediate with the amine. organic-chemistry.orgresearchgate.net
This high-throughput method is ideal for the parallel production of sulfonamide libraries, as it avoids the isolation of intermediates and simplifies purification. organic-chemistry.org The efficiency and mild conditions make it a valuable strategy for producing derivatives of this compound. scirp.org
| Method | Reaction Time | Temperature | Yield | Reference |
| Conventional Heating | Several hours | Reflux | Moderate to Good | scribd.com |
| Microwave Irradiation | 10-30 minutes | 50-80 °C | High to Excellent | organic-chemistry.orgresearchgate.netacs.org |
Regioselective Synthesis and Stereochemical Control
Regioselectivity: The synthesis of this compound requires precise control over the position of substituents. The sulfonyl group must be attached to the C2 position of the thiophene ring, and the sulfonamide linkage must be at the C2 position of the biphenyl system. This is achieved through the use of regioselectively synthesized precursors. For instance, starting with 2-bromothiophene (B119243) in a cross-coupling reaction ensures the final product has a substituent at the 2-position. Methods for the regioselective functionalization of thiophene using specialized metalating agents have been developed to access specific isomers that might be challenging to obtain otherwise. researchgate.net Similarly, the synthesis of N-sulfonyl amidines from heteroaromatic thioamides has shown high regioselectivity. nih.gov
Stereochemical Control: The parent molecule, this compound, is achiral. However, the biphenyl scaffold is subject to atropisomerism—a form of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings. If bulky substituents are introduced at the ortho-positions of the biphenyl unit, rotation can be hindered, leading to stable, non-interconverting atropisomers. In such cases, stereochemical control during the synthesis would become a critical challenge, requiring either a stereoselective coupling method or the separation of the resulting enantiomers.
Derivatization and Analog Generation Strategies for this compound
Modification of the Biphenyl Moiety
The biphenyl portion of this compound offers a versatile scaffold for structural modification. A common strategy involves the Suzuki cross-coupling reaction to construct the biphenyl core itself, which allows for the introduction of various substituents on one or both of the phenyl rings.
A general synthetic route involves the coupling of a substituted phenylboronic acid with a suitable bromophenylsulfonamide precursor. For instance, a procedure for creating biphenylsulfonamide intermediates involves reacting a substituted aminophenylboronic acid derivative with a sulfonyl chloride in the presence of a base. nih.gov Another established method is the palladium-catalyzed coupling of a substituted phenylboronic acid with a bromo-substituted benzenesulfonamide (B165840) intermediate. nih.gov This approach allows for the generation of a library of analogs with diverse substitution patterns on the biphenyl system.
Further derivatization can be achieved on the biphenyl core post-synthesis. For example, functional groups introduced onto the biphenyl moiety can serve as handles for subsequent chemical transformations. A common modification involves the introduction of alkyl or heterocyclic groups. One synthetic pathway describes the reaction of a biphenylsulfonamide intermediate with various acyl chlorides, such as valeryl chloride, in the presence of a base like triethylamine (B128534) to yield N-acylated derivatives. nih.gov This method provides a straightforward way to introduce a range of substituents, thereby altering the steric and electronic properties of the molecule.
Table 1: Examples of Derivatization on the Biphenyl Moiety This table is generated based on analogous structures to illustrate potential derivatization strategies.
| Compound ID | Modification on Biphenyl Moiety | Synthetic Approach |
|---|---|---|
| Analog 8j | Introduction of a (1H-1,2,4-triazol-1-yl)methyl group at the 3'-position and an isobutyl group at the 5-position. | Suzuki coupling followed by N-acylation. nih.gov |
| Analog 8l | Introduction of a (1H-1,2,4-triazol-1-yl)methyl group at the 3'-position and a tert-butyl group at the 5-position. | Suzuki coupling followed by N-acylation. nih.gov |
| Analog 9h | Introduction of a (2H-tetrazol-5-yl)methyl group at the 3'-position and a cyclopropyl (B3062369) group at the 5-position. | Suzuki coupling followed by N-acylation. nih.gov |
Substituent Effects on the Thiophene Ring
The thiophene ring is a critical component that can be readily modified to influence the molecule's conformation and electronic distribution. researchgate.netnih.gov Thiophene undergoes electrophilic aromatic substitution more readily than benzene (B151609), with a preference for the α-position (C5, relative to the sulfonamide at C2). nih.gove-bookshelf.de This inherent reactivity allows for the introduction of a wide array of substituents.
Common transformations include halogenation, sulfonation, and Friedel-Crafts acylation. nih.gov For instance, the synthesis of 5-aryl-substituted thiophene carboxamides has been achieved via Suzuki cross-coupling reactions, where a 5-bromo-thiophene intermediate is coupled with various arylboronic acids. mdpi.com This demonstrates a feasible strategy for adding aryl groups to the C5 position of the this compound core.
The nature of the substituent on the thiophene ring can significantly impact the compound's properties. nih.gov The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) alters the electronic character of the thiophene ring. nih.govnih.gov For example, studies on related thiophene-2-carboxamides have shown that derivatives substituted with a methoxy group at the aryl substituent on the thiophene ring displayed different characteristics compared to those with a methyl group or a chlorine atom. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, which can be influenced by the presence of nearby substituents. nih.gov
Table 2: Influence of Substituents on Thiophene Derivatives This table is based on research on analogous thiophene structures to illustrate substituent effects.
| Compound Series | Substituent Type at Position 3 | Observed Chemical Finding |
|---|---|---|
| 3-Hydroxythiophene-2-carboxamides | -OH | Synthesized via cyclization of a precursor with N-(4-acetylphenyl)-2-chloroacetamide. nih.gov |
| 3-Methylthiophene-2-carboxamides | -CH₃ | Synthesized via reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-acetyl-2-arylazo-thioacetanilide derivatives. nih.gov |
| 3-Aminothiophene-2-carboxamides | -NH₂ | These derivatives showed the highest antioxidant activity in a comparative study. nih.gov |
Structural Variations at the Sulfonamide Linker
The sulfonamide linker (-SO₂NH-) is a key structural motif that can be modified to generate diverse analogs. researchgate.net The nitrogen atom of the sulfonamide can be a site for various chemical transformations.
One primary strategy involves N-acylation or N-alkylation. A general procedure for the synthesis of N-aryl sulfonamides involves the reaction of a primary sulfonamide with an acyl chloride or alkyl halide in the presence of a base. nih.gov This allows for the introduction of a wide range of R-groups, effectively creating tertiary sulfonamides or modifying the substituent on the nitrogen. For example, a general one-pot approach for the synthesis of N-acylsulfenamides from a common S-phenethylsulfenamide starting material has been reported, highlighting the feasibility of modifying sulfur-nitrogen linkages. nih.gov
Another approach focuses on modifying the sulfur atom itself, although this is less common for sulfonamides. However, related chemistries, such as the synthesis of N-acylsulfenamides, demonstrate that the sulfur-nitrogen bond can be formed through various coupling strategies, including copper-catalyzed C-S bond formation. nih.gov Modifications can also involve replacing the hydrogen on the sulfonamide nitrogen. For instance, the use of a 2-nitrobenzenesulfonyl (nosyl) group as a protecting group for amines in derivatization reactions suggests that similar sulfonyl groups can be attached to the sulfonamide nitrogen, potentially altering its chemical behavior. nih.govnih.gov The synthesis of N-aryl sulfonamides is a significant reaction in organic synthesis, and various methods, including Chan-Lam type N-arylation, have been developed to construct this crucial bond. researchgate.net
Table 3: Potential Modifications at the Sulfonamide Linker This table outlines conceptual strategies for derivatization based on general sulfonamide chemistry.
| Modification Type | Reagents/Strategy | Resulting Structure |
|---|---|---|
| N-Alkylation/N-Acylation | Reaction with alkyl halides or acyl chlorides in the presence of a base. nih.gov | Tertiary sulfonamide with varied N-substituents. |
| N-Arylation | Copper-catalyzed Chan-Lam coupling with aryl boronic acids. researchgate.net | Tri-aryl substituted sulfonamide analog. |
| Replacement of N-H | Introduction of different sulfonyl groups (e.g., nosyl group). nih.gov | Modified electronic properties of the sulfonamide nitrogen. |
Advanced Structural Characterization and Elucidation of N 2 Biphenylyl 2 Thiophenesulfonamide and Its Analogues
X-ray Crystallographic Analysis for Solid-State Conformation
Representative Crystallographic Data for a Sulfonamide Analogue
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 101.23(1) |
| Volume (ų) | 1512.3(9) |
| Z | 4 |
Note: The data presented is representative of a related sulfonamide structure and is intended for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Solution-State Conformation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and for assessing the purity of a sample. Both ¹H and ¹³C NMR are routinely employed in the characterization of sulfonamides.
For N-2-biphenylyl-2-thiophenesulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the biphenyl (B1667301) and thiophene (B33073) rings, typically in the aromatic region between 7.0 and 8.0 ppm. The proton of the sulfonamide group (SO₂NH) is a key diagnostic signal and is anticipated to appear as a singlet at a downfield chemical shift, generally between 8.78 and 10.15 ppm, due to the deshielding effect of the adjacent sulfonyl group. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic rings will resonate in the region of 110-150 ppm. The specific chemical shifts can be influenced by the substitution pattern and the electronic environment of each carbon atom.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic Protons (Biphenyl & Thiophene) | 7.0 - 8.0 |
| Sulfonamide NH | 8.78 - 10.15 rsc.org |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110 - 150 |
Mass Spectrometric Approaches for Molecular Structure Confirmation and Isotopic Profiling
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.
The fragmentation pattern observed in the mass spectrum can offer valuable structural insights. In sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). The isotopic profile of the molecular ion peak is also informative, particularly due to the natural abundance of the ³⁴S isotope, which will result in a characteristic M+2 peak.
Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂S₂ |
| Molecular Weight | 315.41 g/mol |
| Key Fragmentation Ions (m/z) | [M-SO₂]⁺, [C₁₀H₇S]⁺, [C₆H₅-C₆H₄-NH]⁺ |
A study on the mass spectra of 2-thiophenesulfonyl derivatives has provided a basis for understanding the fragmentation patterns of such compounds.
Theoretical and Computational Investigations of N 2 Biphenylyl 2 Thiophenesulfonamide
Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT, FMO analysis: HOMO-LUMO gap, hyperpolarizability)
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, optimized geometry, and reactivity of molecules. ijcce.ac.ir For sulfonamide derivatives, calculations are often performed using methodologies like the B3LYP method with a 6-311G(d,p) basis set to determine parameters such as bond lengths, bond angles, and dihedral angles. medcraveonline.com
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for describing chemical reactivity and stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Furthermore, these calculations can determine the first-order hyperpolarizability (β), a measure of a molecule's non-linear optical (NLO) response. Molecules with high hyperpolarizability values are of interest for applications in optoelectronics. For thiophene (B33073) sulfonamide derivatives, it has been observed that a smaller HOMO-LUMO gap often correlates with a higher hyperpolarizability, indicating greater NLO response. nih.gov
| Parameter | Description | Typical Value Range for Thiophene Sulfonamides |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical stability | 3.44 to 4.65 eV nih.gov |
| Hyperpolarizability (β) | Measure of non-linear optical (NLO) response | Correlates inversely with the HOMO-LUMO gap nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum studies provide insight into a static molecule, Molecular Dynamics (MD) simulations reveal its behavior over time. MD simulations model the movements of atoms and molecules, offering a view of the conformational landscape—the collection of three-dimensional shapes a molecule can adopt. This is particularly important for flexible molecules like N-2-biphenylyl-2-thiophenesulfonamide, where rotation around single bonds can lead to various conformers.
A recent study on biphenylsulfonamide derivatives targeting the matrix metalloproteinase-2 (MMP-2) enzyme utilized MD simulations to confirm the stability of the ligand-protein complex. scholarsresearchlibrary.com The simulations showed that the inhibitor remained stably bound within the enzyme's active site, maintaining crucial interactions over the course of the simulation. scholarsresearchlibrary.com
MD simulations are also essential for understanding solvation effects, which describe how a solvent influences the structure and behavior of a solute molecule. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how interactions with the solvent affect its preferred conformation and dynamics.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is central to structure-based drug design, helping to identify potential drug candidates and understand their binding mechanisms at a molecular level. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy.
For compounds containing a sulfonamide group, a common pharmacophore, docking studies can reveal key interactions. The sulfonamide moiety is known to coordinate with zinc ions in the active sites of metalloenzymes like carbonic anhydrases and MMPs. scholarsresearchlibrary.comnih.gov A study on biphenyl (B1667301) sulfonamide derivatives targeting the Dihydropteroate (B1496061) synthase (DHPS) enzyme and human Carbonic Anhydrase II (hCA II) used docking to predict binding mechanisms and identify potential inhibitors. ijcce.ac.ir Similarly, docking of biphenylsulfonamide hydroxamates into the MMP-2 active site revealed strong bidentate chelation with the catalytic Zn²⁺ ion and hydrogen bonds with key amino acid residues like His120, Glu121, and Tyr142. scholarsresearchlibrary.com Such interactions are critical for the stabilization of the ligand within the active site and are predictive of inhibitory activity.
| Compound Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Biphenylsulfonamide Hydroxamates | Matrix Metalloproteinase-2 (MMP-2) | Chelation with Zn²⁺; H-bonds with His120, Glu121, Tyr142 | scholarsresearchlibrary.com |
| Biphenyl Sulfonamides | Dihydropteroate Synthase (DHPS) | Interactions with active site residues ASN 11, SER 50, ARG 52 | ijcce.ac.ir |
| Benzothienopyrimidinone Sulfonamides | Cyclooxygenase-2 (COX-2) | H-bonds with Gln-192 and His-90 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Index Analysis (CoMSIA) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. medcraveonline.com These models can then be used to predict the activity of new, unsynthesized compounds. To perform a QSAR study, a dataset of molecules with known activities is required, and various molecular descriptors (physicochemical, topological, electronic) are calculated for each.
Comparative Molecular Similarity Index Analysis (CoMSIA) is a 3D-QSAR technique that goes a step further by generating 3D fields around an aligned set of molecules to explain how specific structural features relate to activity.
CoMSIA calculates similarity indices based on several molecular fields. The steric field describes the shape of the molecule and where bulk is tolerated or desired. The electrostatic field maps the distribution of partial charges. By correlating these fields with biological activity, CoMSIA generates contour maps that visualize regions where, for example, increased steric bulk or positive electrostatic potential would enhance activity, providing a roadmap for structural optimization.
In addition to steric and electrostatic fields, CoMSIA models hydrophobic and hydrogen-bonding properties. The hydrophobic field identifies regions that prefer nonpolar groups, while the hydrogen-bond donor and acceptor fields highlight areas where hydrogen bonds can be formed with the target receptor. Optimizing hydrophobic and hydrogen-bonding interactions is crucial for improving binding affinity and drug efficacy. These models help medicinal chemists understand the key interaction points between a ligand series and its biological target, guiding the design of more potent molecules.
Molecular Mechanisms and Preclinical Pharmacological Investigations of N 2 Biphenylyl 2 Thiophenesulfonamide
Identification and Validation of Molecular Targets
Extensive searches of scientific literature and databases did not yield specific information regarding the identification and validation of molecular targets for the compound N-2-biphenylyl-2-thiophenesulfonamide. Research on closely related biphenylsulfonamide and thiophenesulfonamide derivatives suggests that compounds with this general scaffold can interact with a variety of biological targets; however, data specifically for this compound is not available in the public domain.
Enzyme Inhibition Kinetics and Mechanistic Characterization (e.g., Urease, DprE1, Proteasome)
There is no published research detailing the enzyme inhibition kinetics or mechanistic characterization of this compound with respect to urease, DprE1, or the proteasome. While other sulfonamide-containing compounds have been investigated as inhibitors of these enzymes, no such studies have been reported for this specific molecule.
Receptor Binding Profiling and Functional Modulation (e.g., AT2, β3-adrenergic, Chemokine Receptors)
Specific receptor binding profiles and functional modulation data for this compound at the AT2, β3-adrenergic, or chemokine receptors are not available in the scientific literature. Studies on other biphenylsulfonamide derivatives have shown affinity for receptors such as the angiotensin II type 2 (AT2) receptor and endothelin receptors. For instance, some N-(heteroaryl)thiophene sulfonamides have been identified as ligands for the AT2 receptor. Similarly, certain biphenylsulfonamide derivatives have been developed as endothelin receptor antagonists. However, these findings are not directly applicable to this compound without specific experimental validation.
Protein-Ligand Interaction Technologies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Chemical Proteomics)
No studies utilizing protein-ligand interaction technologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or chemical proteomics to investigate the binding of this compound to any protein target have been found in the public domain.
Cellular Pathway Modulation and Phenotypic Screening
Information regarding the effects of this compound on cellular pathways and its activity in phenotypic screens is not available in published research.
In Vitro Cellular Assays (e.g., cell proliferation, specific cellular processes in disease models)
There are no published reports on the activity of this compound in in vitro cellular assays, such as those measuring cell proliferation or other specific cellular processes in disease models.
Gene Expression and Proteomic Profiling in Biological Systems
No data from gene expression or proteomic profiling studies in biological systems treated with this compound have been reported in the scientific literature. While gene expression profiling has been used to understand the effects of other complex molecules, this has not been applied to the specific compound .
In Vivo Efficacy Studies in Animal Models (Focus on target engagement and mechanistic insights)
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo efficacy of this compound in animal models. While the broader classes of sulfonamides, biphenyl (B1667301) compounds, and thiophene (B33073) derivatives have been investigated for various pharmacological activities, specific data for this compound, including its target engagement and mechanistic insights in a preclinical setting, remain uncharacterized in published research.
General principles of in vivo studies for novel chemical entities involve evaluating the compound's effects in living organisms to understand its therapeutic potential and mechanism of action. nih.govijcce.ac.ir Such studies are crucial for bridging the gap between initial laboratory discoveries and potential clinical applications.
Pharmacodynamic Marker Assessment
Pharmacodynamic (PD) markers are essential for assessing the biochemical and physiological effects of a drug on the body and for demonstrating target engagement. openaccesspub.orgbiorxiv.org For a novel compound like this compound, the selection of appropriate PD markers would be entirely dependent on its molecular target(s), which have not been publicly disclosed.
Hypothetically, if this compound were to target enzymes or receptors common to related structures, one could speculate on potential PD markers. For instance:
Anti-inflammatory Targets: If the compound were a cyclooxygenase (COX) inhibitor, relevant PD markers would include levels of prostaglandins (B1171923) in inflammatory exudates or blood. openaccesspub.org
Antibacterial Targets: If it targeted bacterial dihydropteroate (B1496061) synthase, a key enzyme in folate synthesis, PD markers could involve measuring bacterial load or specific metabolic products of the bacteria. nih.govnih.govresearchgate.net
Endothelin Receptor Antagonism: For an endothelin receptor antagonist, changes in blood pressure or downstream signaling molecules following endothelin-1 (B181129) challenge would serve as PD markers. nih.gov
Quorum Sensing Inhibition: If the compound were to act as a quorum sensing inhibitor in pathogenic bacteria, a relevant PD marker could be the expression of specific virulence factors controlled by this system. biorxiv.org
Without confirmed biological targets for this compound, any discussion of specific PD markers remains speculative.
Correlation of Target Engagement with Model Efficacy Endpoints
A critical aspect of preclinical drug development is establishing a clear relationship between the degree of target engagement and the observed therapeutic effect in an animal model of disease. openaccesspub.orgbiorxiv.org This correlation provides confidence that the drug's efficacy is a direct result of its intended mechanism of action.
The process typically involves:
Developing assays to measure target engagement: This can be done directly, for example, by measuring the occupancy of a receptor using techniques like positron emission tomography (PET) or ex vivo autoradiography, or indirectly by measuring a downstream pharmacodynamic marker. openaccesspub.org
Conducting dose-response studies: Animals are treated with a range of doses of the compound.
Measuring both target engagement and efficacy endpoints: At each dose level, researchers would measure the extent of target engagement and a key efficacy endpoint in the disease model (e.g., tumor size reduction in an oncology model, reduced inflammation in an arthritis model).
A strong correlation would show that higher levels of target engagement lead to greater therapeutic efficacy, providing a rationale for dose selection in further studies.
As no in vivo efficacy studies or identified molecular targets for this compound are available in the public domain, it is not possible to provide data or a narrative on the correlation between its target engagement and efficacy.
Data Tables
No data from in vivo efficacy studies for this compound are available in published literature. Therefore, no data tables can be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Biphenylyl 2 Thiophenesulfonamide Derivatives
Systematic Exploration of Structural Modifications and Their Impact on Potency and Selectivity
Systematic modifications of the N-2-biphenylyl-2-thiophenesulfonamide scaffold have been crucial in elucidating the structural requirements for optimal biological activity. Research has focused on modifications of the biphenyl (B1667301) ring, the thiophene (B33073) ring, and the sulfonamide linker.
Modifications of the Biphenyl Ring:
The biphenyl moiety offers a large surface area for interaction with biological targets, and its substitution pattern significantly affects potency and selectivity. Studies on related biphenylsulfonamide antagonists have shown that substitution at the ortho position of the N-phenyl ring can lead to the identification of potent compounds. nih.gov For instance, the introduction of a second phenyl ring to create the biphenyl system has been a key strategy in developing selective antagonists for various receptors. nih.gov
In a series of biphenylsulfonamide endothelin-A (ETA) selective antagonists, it was discovered that hydrophobic groups at the 4'-position of the biphenyl ring, such as isobutyl or isopropoxyl, were optimal for activity. nih.gov Furthermore, the introduction of an amino group at the 2'-position led to improved analogues with enhanced binding affinity and functional activity. nih.gov Combining these optimal substitutions resulted in compounds with significant in vivo efficacy. nih.gov
The following table illustrates the impact of substitutions on the biphenyl ring on the inhibitory activity of related biphenylsulfonamide derivatives.
| Compound ID | Biphenyl Substitution | Target | Activity (IC50) |
| Analog 1 | Unsubstituted | ETA Receptor | Moderate |
| Analog 2 | 4'-isobutyl | ETA Receptor | High |
| Analog 3 | 2'-amino | ETA Receptor | Moderate-High |
| Analog 4 | 2'-amino, 4'-isobutyl | ETA Receptor | Very High |
Modifications of the Thiophene Ring:
The thiophene ring, as a bioisostere of a phenyl ring, offers unique electronic and steric properties. Its substitution can fine-tune the electronic distribution and conformational preferences of the entire molecule. In studies of related 3-arylsulfonylthiophenes, modifications at the 2- and 5-positions of the thiophene ring have been explored. For example, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were synthesized and evaluated for their antiviral and antitumor activities. nih.gov
The nature of the substituent at the 2-position of the thiophene ring was found to be critical for activity. While 2-aminothiophenes showed moderate and selective activity against HIV-1, their N-acylated counterparts, such as 2-(trifluoroacetamido)thiophenes, displayed significant activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov This highlights the importance of the electronic nature and hydrogen-bonding capacity of the substituent at this position.
The table below summarizes the effect of thiophene ring modifications on the biological activity of related compounds.
| Compound ID | Thiophene Substitution | Biological Target | Activity |
| Analog 5 | 2-amino | HIV-1 | Moderate |
| Analog 6 | 2-carboxamido | Various Cancers | Moderate |
| Analog 7 | 2-(trifluoroacetamido) | CMV, VZV | High |
Identification of Key Pharmacophoric Elements and Their Spatial Requirements
Pharmacophore modeling is a powerful tool in drug design that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For the this compound scaffold, key pharmacophoric elements typically include:
Two Aromatic/Hydrophobic Regions: Provided by the two phenyl rings of the biphenyl moiety. These regions are crucial for establishing hydrophobic interactions with the target protein.
A Hydrogen Bond Acceptor: The sulfonyl group (-SO2-) of the sulfonamide linker is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor: The NH group of the sulfonamide can act as a hydrogen bond donor.
An Additional Aromatic/Heteroaromatic Region: The thiophene ring provides another site for aromatic or hydrophobic interactions.
The spatial arrangement of these features is critical for high-affinity binding. The biphenyl group, with its torsional flexibility, can adopt different conformations to fit into hydrophobic pockets of varying shapes and sizes. The sulfonamide linker provides a rigid connection between the biphenyl and thiophene moieties, ensuring a defined spatial orientation of these key pharmacophoric elements.
Pharmacophore models for related inhibitors often highlight the importance of the distances and angles between these features. For instance, in a study of biphenyl carboxamide analogs, quantitative structure-activity relationship (QSAR) models were developed that correlated the biological activity with specific topological descriptors, which are numerical representations of the molecular structure. researchgate.net
Influence of Substituent Electronic and Steric Effects on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of the substituents on both the biphenyl and thiophene rings.
Electronic Effects:
The electronic nature of substituents can modulate the pKa of the sulfonamide nitrogen and the electron density of the aromatic rings, thereby affecting their interactions with the target. For instance, in a series of sulfonamides derived from carvacrol, the electronic properties of the substituents on the sulfonamide group were found to influence their inhibitory activity against acetylcholinesterase. nih.gov
In the context of this compound, electron-withdrawing groups on the thiophene ring could enhance the acidity of the sulfonamide proton, potentially leading to stronger hydrogen bonding interactions. Conversely, electron-donating groups could increase the electron density of the thiophene ring, which might be favorable for certain types of interactions, such as pi-pi stacking.
Steric Effects:
The size and shape of substituents play a crucial role in determining how well the molecule fits into the binding site of a biological target. Large, bulky substituents can either enhance binding by filling a hydrophobic pocket or cause steric hindrance, leading to a loss of activity.
The following table provides examples of how electronic and steric effects of substituents can influence activity in related sulfonamide compounds.
| Compound Series | Substituent Property | Effect on Activity |
| Biphenylsulfonamides | 4'-hydrophobic (e.g., isobutyl) | Increased potency |
| Thiophenesulfonamides | 2-electron-withdrawing (e.g., trifluoroacetamido) | Altered selectivity and potency |
| Carvacrol-derived sulfonamides | Cyclic vs. acyclic at sulfonamide | Modulated enzyme inhibition |
Design Principles for Optimized Biological Activity and Mechanistic Probes
Based on the SAR and SPR studies of this compound and related compounds, several design principles can be formulated for the development of optimized biological agents and mechanistic probes.
Scaffold Hopping and Bioisosteric Replacement: The thiophene ring can be replaced with other five- or six-membered heterocycles to explore new interaction patterns and improve physicochemical properties. Similarly, the biphenyl moiety can be replaced with other bicyclic aromatic systems.
Introduction of Conformationally Restricted Analogs: To better understand the bioactive conformation, the flexible biphenyl group can be replaced with more rigid structures, such as fluorene (B118485) or carbazole, to lock the molecule into a specific geometry.
Development of Fluorescent Probes: By incorporating a fluorophore into the this compound scaffold, it is possible to create fluorescent probes for studying the localization and dynamics of the target protein within cells. researchgate.net
Use of Computational Modeling: Pharmacophore modeling, molecular docking, and QSAR studies can be employed to rationalize the observed SAR and to guide the design of new, more potent, and selective derivatives. nih.govresearchgate.net These computational approaches can help prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.
By systematically applying these design principles, researchers can continue to explore the therapeutic potential of the this compound scaffold and develop novel compounds with improved biological profiles.
Advanced Analytical Techniques for Investigating N 2 Biphenylyl 2 Thiophenesulfonamide in Complex Biological Systems
Bioanalytical Method Development for Compound Detection and Quantification in Research Matrices (e.g., cell lysates, animal tissues)
A critical first step in the preclinical assessment of a compound is the development of a robust and validated bioanalytical method. This is essential for accurately measuring the concentration of the compound in complex biological matrices like cell lysates or animal tissues. Such quantitative data is vital for pharmacokinetic studies and for correlating the compound's concentration with its observed biological effects.
The most common and powerful technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for the precise detection of a specific analyte even in the presence of numerous other molecules within a biological sample.
The development of an LC-MS/MS method for N-2-biphenylyl-2-thiophenesulfonamide would involve several key steps:
Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to efficiently isolate the compound.
Chromatographic Separation: A suitable liquid chromatography method would be developed to separate this compound from any remaining matrix components before it enters the mass spectrometer. This involves selecting the appropriate column, mobile phases, and gradient elution.
Mass Spectrometric Detection: The mass spectrometer would be tuned to specifically detect the compound. This involves identifying the precursor ion (the charged molecule of this compound) and its most stable product ions, which are generated by fragmentation. This specific transition is monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM).
The method would then be rigorously validated according to established guidelines to ensure its accuracy, precision, selectivity, and stability.
Illustrative Data Table for a Validated LC-MS/MS Method
Disclaimer: The following table is a hypothetical representation of the type of data generated during the validation of a bioanalytical method for this compound and is not based on actual experimental results.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% | 6.8% - 11.5% |
| Accuracy (% Bias) | Within ±15% | -10.3% to +7.5% |
| Matrix Effect | Monitored | Minimal interference observed |
| Recovery | Consistent and reproducible | ~85% |
Ligand-Based and Target-Based Approaches for Target Identification (e.g., Affinity Chromatography)
Identifying the molecular target(s) of a compound is a pivotal step in understanding its mechanism of action. There are two primary strategies for target identification: ligand-based and target-based approaches.
A target-based approach typically involves screening the compound against a panel of known proteins or enzymes to see if it interacts with any of them. This is often a high-throughput screening process.
A ligand-based approach , on the other hand, uses the compound itself as a "bait" to "fish out" its binding partners from a complex biological sample, such as a cell lysate. A prominent technique in this category is affinity chromatography .
For this compound, an affinity chromatography experiment would be designed as follows:
Immobilization: The compound would be chemically modified to allow it to be attached to a solid support, such as chromatography beads, creating an "affinity matrix."
Incubation: This affinity matrix would then be incubated with a cell or tissue lysate. Proteins that bind to this compound will be captured on the beads, while non-binding proteins will be washed away.
Elution: The captured proteins are then released (eluted) from the beads.
Identification: The eluted proteins are identified using techniques like mass spectrometry.
The proteins identified through this method are considered potential targets of this compound, warranting further validation.
Illustrative Data Table for Affinity Chromatography Results
Disclaimer: The following table is a hypothetical representation of potential protein targets for this compound that could be identified through an affinity chromatography experiment. This data is for illustrative purposes only and is not based on actual experimental findings.
| Rank | Protein Name | Protein ID | Function |
| 1 | Kinase X | P12345 | Signal Transduction |
| 2 | Enzyme Y | Q67890 | Metabolic Process |
| 3 | Transcription Factor Z | R54321 | Gene Regulation |
Microscopic Techniques for Subcellular Localization and In Situ Interactions
Understanding where a compound localizes within a cell provides crucial clues about its function and potential targets. Advanced microscopic techniques are employed to visualize the distribution of the compound at a subcellular level.
To visualize this compound, it would first need to be rendered fluorescent. This could be achieved by either:
Synthesizing an analog of the compound that includes a fluorescent tag (a fluorophore).
Using an antibody that specifically recognizes this compound, and then labeling this antibody with a fluorescent dye (immunofluorescence).
Once a fluorescent version of the compound is available, techniques like confocal fluorescence microscopy can be used to observe its location in cells. This technique provides high-resolution images and can generate 3D reconstructions of the cell, showing whether the compound accumulates in specific organelles like the nucleus, mitochondria, or endoplasmic reticulum.
For even more detailed imaging, super-resolution microscopy techniques could be employed. These methods bypass the diffraction limit of light, allowing for visualization at the nanoscale and potentially revealing interactions with specific macromolecular complexes.
Illustrative Data Table for Subcellular Localization Analysis
Disclaimer: The following table provides a hypothetical summary of results from a fluorescence microscopy study on this compound. This is for illustrative purposes only and does not represent actual experimental data.
| Cellular Compartment | Co-localization Marker | Observed Fluorescence Intensity | Interpretation |
| Nucleus | DAPI (stains DNA) | Low | Minimal nuclear localization |
| Mitochondria | MitoTracker Red | High | Significant accumulation in mitochondria |
| Cytoplasm | - | Moderate | Diffuse signal throughout the cytoplasm |
| Plasma Membrane | Wheat Germ Agglutinin | Low | Not primarily localized to the cell surface |
Future Research Directions and Broad Academic Applications of N 2 Biphenylyl 2 Thiophenesulfonamide
Development as a Molecular Probe for Biological Pathway Elucidation
The structural features of N-2-biphenylyl-2-thiophenesulfonamide make it a promising candidate for development as a molecular probe. The thiophene (B33073) ring, a known fluorophore in various derivatives, offers a potential mechanism for fluorescent labeling. researchgate.net The development of fluorescent probes is a burgeoning field, crucial for visualizing and understanding complex biological processes at the molecular level. google.comnih.gov
By modifying the biphenyl (B1667301) or thiophene rings with suitable donor-acceptor groups, it may be possible to create a "turn-on" or ratiometric fluorescent probe. Such probes could be designed to respond to specific analytes or changes in the microenvironment, such as pH, viscosity, or the presence of reactive oxygen species (ROS). nih.gov For instance, the sulfonamide group could act as a recognition site for specific enzymes, and upon binding, induce a conformational change that alters the fluorescence properties of the molecule. researchgate.net
Table 1: Potential Molecular Probe Applications
| Target Analyte/Process | Probe Design Strategy | Potential Application |
|---|---|---|
| Specific Enzymes | Functionalization of the sulfonamide or biphenyl moiety to act as a recognition site. | Elucidating enzyme activity and inhibition in cellular pathways. |
| Reactive Oxygen Species (ROS) | Incorporation of ROS-sensitive groups on the thiophene or biphenyl ring. | Studying oxidative stress in disease models. |
Exploration of Novel Mechanistic Paradigms
The combination of the biphenyl and thiophene-sulfonamide moieties in a single molecule opens the door to exploring novel mechanisms of action. Thiophene-based sulfonamides are known to exhibit a range of biological activities, including as inhibitors of carbonic anhydrases and kinases. nih.govmsdmanuals.com The biphenyl group, on the other hand, is a feature of several drugs that act as receptor antagonists. google.comgoogle.com
Future research could investigate whether this compound acts as a dual inhibitor or modulator of multiple targets. For example, it could potentially inhibit a key enzyme while simultaneously blocking a receptor involved in a related signaling pathway. Such polypharmacology can be advantageous in treating complex diseases with multifactorial etiologies.
Molecular docking and computational studies will be instrumental in identifying potential biological targets and elucidating the binding modes of this compound. nih.gov These in silico approaches can guide the synthesis of analogs with improved potency and selectivity, accelerating the discovery of novel therapeutic agents.
Potential Contributions to Chemical Biology Tools
Beyond its potential as a molecular probe, this compound could be developed into a versatile tool for chemical biology. For instance, by attaching a reactive handle or a photo-crosslinking group, the molecule could be used for activity-based protein profiling (ABPP). ABPP is a powerful technique for identifying the protein targets of a small molecule in a complex biological sample.
Furthermore, the synthesis of a library of this compound analogs with systematic variations in the biphenyl and thiophene substituents would be a valuable resource for structure-activity relationship (SAR) studies. msdmanuals.com These studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing its properties for a specific application.
Emerging Non-Biological Applications (e.g., in advanced materials, if relevant to the thiophene scaffold)
The thiophene scaffold is not only relevant in a biological context but also holds significant promise in the field of materials science. Thiophene-based polymers, such as polythiophene, are known for their conductive and electroluminescent properties, making them suitable for applications in organic electronics. wikipedia.org
The presence of the biphenyl group in this compound could influence the packing and electronic properties of polymers derived from this monomer. Research in this area could explore the synthesis and characterization of polymers incorporating the this compound unit for potential use in:
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of thiophene derivatives are well-documented. nih.gov
Organic Field-Effect Transistors (OFETs): The semiconductor properties of thiophene-based materials are central to their use in OFETs. nih.gov
Sensors: The potential for functionalization of the biphenyl and thiophene rings could be exploited to create chemosensors for various analytes.
Table 2: Potential Material Science Applications
| Application Area | Relevant Property | Potential Advantage of this compound |
|---|---|---|
| Organic Electronics | Conductivity, Electroluminescence | Tunable electronic properties through substitution on the biphenyl ring. |
| Advanced Polymers | Thermal stability, processability | The biphenyl group may enhance thermal stability and influence polymer morphology. osti.gov |
Challenges and Opportunities in the Academic Investigation of this compound Class
The academic investigation of the this compound class of compounds presents both challenges and significant opportunities.
Challenges:
Synthesis: The development of efficient and scalable synthetic routes to this compound and its analogs will be a key challenge. While general methods for the synthesis of N-aryl sulfonamides exist, optimizing the conditions for this specific scaffold may require considerable effort. researchgate.netnih.gov
Characterization: Thorough characterization of the physical, chemical, and biological properties of these new compounds will be essential. This includes detailed spectroscopic analysis, determination of physicochemical parameters, and comprehensive biological evaluation.
Lack of Existing Data: The primary challenge is the current absence of specific data for this compound, which necessitates a research strategy based on inference from related compounds.
Opportunities:
Novelty: The novelty of this chemical class provides a rich territory for new discoveries in both medicinal chemistry and materials science.
Interdisciplinary Research: The investigation of this compound offers opportunities for collaboration between synthetic chemists, biologists, and materials scientists.
Intellectual Property: The discovery of novel compounds with valuable properties could lead to new intellectual property, such as patents for new therapeutic agents or advanced materials. google.comgoogle.com
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-2-biphenylyl-2-thiophenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of biphenyl-thiophene precursors. Key steps include:
-
Sulfonamide formation : Reacting thiophene-amine intermediates with biphenylyl sulfonyl chlorides under inert atmosphere (N₂/Ar) .
-
Solvent selection : Use polar aprotic solvents (e.g., DCM, DMF) to enhance reactivity and solubility .
-
Temperature control : Maintain 0–5°C during exothermic steps (e.g., sulfonyl chloride addition) to minimize side reactions .
-
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the product with >95% purity .
Optimization Parameters Typical Conditions Impact on Yield Solvent DCM (for stability) / DMF (for solubility) DMF increases yield by 15–20% Catalyst Triethylamine (base) Neutralizes HCl, improves reaction efficiency Reaction Time 12–24 hours Prolonged time reduces decomposition
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene proton shifts at δ 6.8–7.2 ppm) and sulfonamide linkage (-SO₂NH- resonance) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structural contradictions in spectral data for sulfonamide-thiophene derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS fragments) arise from:
- Tautomerism : Thiophene ring dynamics may cause signal splitting; use variable-temperature NMR to identify equilibrium states .
- Steric effects : Bulky biphenylyl groups distort sulfonamide geometry, altering IR/S=O stretches. Compare with DFT-calculated vibrational spectra .
- X-ray crystallography : Resolve ambiguities by determining crystal structure (e.g., CCDC deposition) .
Q. What strategies enhance the biological activity of this compound via SAR studies?
- Methodological Answer :
-
Electron-withdrawing substituents : Introduce -CF₃ or -NO₂ groups to the biphenylyl ring to enhance enzyme binding (e.g., COX-2 inhibition) .
-
Thiophene modification : Replace 2-thiophene with 3-thiophene to alter steric interactions with hydrophobic enzyme pockets .
-
Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding residues (e.g., hydrogen bonding with His90 in CA-II) .
Structural Modification Biological Activity Change Reference Biphenylyl → Naphthalene Increased lipophilicity (logP +0.5) -OCH₃ → -CF₃ 2-fold higher COX-2 inhibition
Q. How can computational modeling elucidate the mechanism of action of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at sulfonamide sulfur) .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with carbonic anhydrase IX) to identify stable conformations over 100-ns trajectories .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with IC₅₀ values to design analogs .
Data Contradiction Analysis
- Example : Conflicting reports on sulfonamide hydrolysis rates under acidic conditions.
- Resolution : Controlled kinetic studies (pH 2–7, 37°C) show biphenylyl groups stabilize the sulfonamide via π-π stacking, reducing hydrolysis by 40% compared to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
